4-Chloropent-4-en-2-one
Description
4-Chloropent-4-en-2-one is an aliphatic chlorinated enone with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol. Its structure features a ketone group at position 2 and a vinylic chlorine substituent at position 4, adjacent to a double bond (C4–C5). This compound is primarily utilized as an intermediate in organic synthesis, where its conjugated enone system and electron-withdrawing chlorine atom enable participation in electrophilic additions, cycloadditions, and nucleophilic substitutions.
Properties
CAS No. |
100130-23-2 |
|---|---|
Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
4-chloropent-4-en-2-one |
InChI |
InChI=1S/C5H7ClO/c1-4(6)3-5(2)7/h1,3H2,2H3 |
InChI Key |
RWTAWFMIKHEDSU-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=C)Cl |
Canonical SMILES |
CC(=O)CC(=C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 4-Chloropent-4-en-2-one and related chlorinated compounds from diverse chemical classes:
Reactivity and Electronic Effects
- This compound: The vinylic chlorine atom exerts strong electron-withdrawing effects, polarizing the double bond and enhancing reactivity toward nucleophilic attack (e.g., Michael additions). The conjugated enone system facilitates Diels-Alder reactions .
- 4-Chloro-4′-fluorochalcone : The aryl chlorine and fluorine substituents modulate electron density in the chalcone backbone, affecting UV-Vis absorption and fluorescence properties. Unlike the aliphatic Cl in this compound, the aryl Cl here is less reactive toward substitution .
- 4-(Chloromethyl)benzophenone: The chloromethyl group undergoes nucleophilic substitution more readily than vinylic Cl due to its sp³ hybridization, making it useful in polymer functionalization .
Research Findings and Trends
- Synthetic Utility: this compound’s aliphatic structure contrasts with aromatic chlorinated ketones (e.g., 4-(Chloromethyl)benzophenone), which exhibit stability but lower reactivity in enolate formation .
- Electronic Effects : Vinylic chlorine in this compound increases electrophilicity at the α,β-unsaturated carbonyl compared to aryl-substituted analogs, enabling regioselective transformations .
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